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Compound of Interest

Compound Name: EBI-907

Cat. No.: B607257 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information and troubleshooting guidance for investigating the off-

target effects of EBI-907, a potent BRAF(V600E) inhibitor.

Frequently Asked Questions (FAQs)
Q1: What is EBI-907 and what is its primary target?

EBI-907 is a novel, orally active small molecule inhibitor targeting the BRAF(V600E) mutant

kinase, which is a key driver in several cancers, including melanoma.[1][2][3] In biochemical

assays, EBI-907 demonstrates high potency against BRAF(V600E) with an IC50 of

approximately 4.8 nM, making it over 10-fold more potent than the first-generation inhibitor,

Vemurafenib.[4]

Q2: What are the known off-target kinases of EBI-907?

Kinome profiling studies have revealed that EBI-907 possesses a broader kinase selectivity

profile compared to other BRAF inhibitors.[4] It exhibits potent activity against several other

oncogenic kinases, including Fibroblast Growth Factor Receptors (FGFR1-3), RET proto-

oncogene (RET), Mast/stem cell growth factor receptor (c-Kit), and Platelet-Derived Growth

Factor Receptor Beta (PDGFRb).[4]

Q3: What is the "dichotomous effect" of EBI-907 on MAPK signaling?
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In cells with wild-type BRAF, EBI-907, similar to other RAF inhibitors, can induce a paradoxical

activation of the MAPK signaling pathway, leading to increased MEK and ERK phosphorylation

at lower concentrations.[4] However, at higher concentrations, EBI-907 can inhibit this

signaling.[4] This bimodal effect is a critical consideration in experimental design and data

interpretation.

Q4: Why is it important to investigate the off-target effects of EBI-907?

Understanding the off-target profile of EBI-907 is crucial for several reasons:

Predicting Potential Side Effects: Off-target inhibition can lead to unforeseen toxicities or

adverse events in preclinical and clinical settings.

Elucidating Polypharmacology: The inhibition of multiple kinases may contribute to the

overall therapeutic efficacy of the drug, a concept known as polypharmacology.

Understanding Resistance Mechanisms: Off-target effects can sometimes contribute to the

development of drug resistance.

Guiding Combination Therapies: Knowledge of the full target spectrum can inform the

rational design of combination therapies to enhance efficacy and overcome resistance.

Troubleshooting Guide
This section addresses common issues encountered during the experimental investigation of

EBI-907's off-target effects.
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Problem Possible Cause Suggested Solution

Inconsistent IC50 values for

off-target kinases

Assay conditions not optimized

(e.g., ATP concentration,

enzyme concentration).

Optimize the kinase assay

conditions for each specific off-

target kinase. Refer to the

detailed experimental

protocols for guidance on

assay development.

Compound stability or solubility

issues.

Verify the stability and solubility

of EBI-907 in your assay

buffer. Prepare fresh stock

solutions and use appropriate

solvents.

Paradoxical activation of a

signaling pathway observed at

low EBI-907 concentrations

This is a known phenomenon

for some RAF inhibitors in wild-

type BRAF cells.

Perform a full dose-response

curve to capture the bimodal

effect. Consider using cell lines

with different BRAF and RAS

mutation statuses to

characterize this effect further.

Difficulty validating off-target

engagement in a cellular

context

The off-target kinase is not

expressed or is expressed at

very low levels in the chosen

cell line.

Perform target expression

analysis (e.g., Western blot,

qPCR) to ensure the cell line is

a suitable model for the off-

target of interest.

The concentration of EBI-907

used is insufficient to engage

the off-target in cells.

Use a range of concentrations

guided by the in vitro IC50

values. Cellular thermal shift

assays (CETSA) can be a

powerful tool to directly

measure target engagement in

intact cells.

Unexplained cellular

phenotype observed upon EBI-

907 treatment

The phenotype may be due to

an uncharacterized off-target

effect.

Conduct a broad, unbiased

screen such as a

phosphoproteomic analysis to
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identify novel signaling

pathways affected by EBI-907.

Quantitative Data Summary
The following table summarizes the inhibitory activity of EBI-907 against its primary target and

key off-target kinases.

Kinase Target IC50 (nM) Kinase Family

BRAF(V600E) 4.8 TKL

BRAF 18 TKL

CRAF 35 TKL

FGFR1 23 TK

FGFR2 34 TK

FGFR3 78 TK

RET 45 TK

c-Kit 65 TK

PDGFRb 98 TK

Data sourced from Zhang, L., et al. (2016). EBI-907, a novel BRAFV600E inhibitor, has potent

oral anti-tumor activity and a broad kinase selectivity profile.[4]

Experimental Protocols
Detailed methodologies for key experiments are provided below to guide your investigation of

EBI-907's off-target effects.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Kinase
Assay)
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This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)

assay to determine the IC50 of EBI-907 against a purified kinase.

Materials:

Purified kinase of interest

Fluorescein-labeled substrate peptide

Terbium-labeled anti-phosphopeptide antibody

ATP

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM

EGTA)

TR-FRET dilution buffer

EBI-907 stock solution in DMSO

384-well assay plates

Procedure:

Prepare Reagents:

Prepare a 2X kinase solution in kinase reaction buffer. The optimal concentration should

be determined empirically to achieve about 50-80% of the maximum assay window.

Prepare a 2X substrate/ATP solution in kinase reaction buffer. The ATP concentration

should be at or near the Km for the specific kinase.

Prepare a serial dilution of EBI-907 in DMSO, and then dilute into kinase reaction buffer to

create a 4X final concentration series.

Kinase Reaction:

Add 2.5 µL of the 4X EBI-907 dilution or DMSO vehicle to the assay plate.
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Add 2.5 µL of the 2X kinase solution to all wells.

Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution.

Incubate the plate for 60 minutes at room temperature.

Detection:

Prepare a 2X detection solution containing the terbium-labeled antibody and EDTA in TR-

FRET dilution buffer.

Add 10 µL of the detection solution to each well to stop the kinase reaction.

Incubate for 30-60 minutes at room temperature to allow for antibody binding.

Data Acquisition:

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm

(fluorescein) and 495 nm (terbium).

Calculate the emission ratio (520 nm / 495 nm).

Data Analysis:

Plot the emission ratio against the logarithm of the EBI-907 concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinome-Wide Off-Target Profiling (KINOMEscan™)
This protocol outlines the general principle of the KINOMEscan™ competition binding assay, a

high-throughput method to assess the selectivity of a compound against a large panel of

kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized,

active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to

the solid support is quantified by qPCR of the DNA tag. A reduction in the amount of bound

kinase in the presence of the test compound indicates binding.
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Procedure Outline:

A panel of DNA-tagged kinases is individually incubated with the immobilized ligand and

EBI-907 at a fixed concentration (e.g., 1 µM).

After incubation, the unbound kinase is washed away.

The amount of kinase remaining bound to the solid support is measured via qPCR.

The results are typically expressed as a percentage of the DMSO control (%Ctrl), where a

lower percentage indicates stronger binding.

Hits are often defined as kinases showing a %Ctrl below a certain threshold (e.g., <10% or

<35%).

Follow-up dose-response experiments are performed for the initial hits to determine the

dissociation constant (Kd).

Cellular Target Engagement (Cellular Thermal Shift
Assay - CETSA)
CETSA is a powerful method to verify the direct binding of a drug to its target in a cellular

environment.

Materials:

Cell line expressing the target kinase

EBI-907

PBS and appropriate lysis buffer with protease and phosphatase inhibitors

PCR tubes or 96-well PCR plates

Thermocycler

Instrumentation for protein quantification (e.g., Western blot apparatus, ELISA reader)
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Procedure:

Cell Treatment:

Culture cells to an appropriate confluency.

Treat cells with EBI-907 at various concentrations or with a vehicle control (DMSO) for a

defined period (e.g., 1-2 hours).

Heat Challenge:

Harvest the cells and resuspend them in PBS.

Aliquot the cell suspension into PCR tubes or a PCR plate.

Heat the samples to a range of temperatures for 3 minutes using a thermocycler. The

optimal temperature range should be determined in a preliminary experiment to define the

melting curve of the target protein.

Cell Lysis and Protein Quantification:

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

Separate the soluble fraction (containing non-denatured protein) from the precipitated

fraction by centrifugation.

Quantify the amount of the soluble target protein in the supernatant using a specific

antibody-based method like Western blot or ELISA.

Data Analysis:

Plot the amount of soluble protein against the temperature for both vehicle- and EBI-907-

treated samples.

A shift in the melting curve to a higher temperature in the presence of EBI-907 indicates

target engagement and stabilization.

Phosphoproteomics Analysis of Downstream Signaling
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This workflow provides a general overview of a phosphoproteomics experiment to identify

changes in cellular signaling pathways upon EBI-907 treatment.

Procedure:

Cell Culture and Treatment:

Grow cells of interest and treat with EBI-907 at a chosen concentration and time point,

alongside a vehicle control.

Protein Extraction and Digestion:

Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.

Quantify the protein concentration.

Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

Phosphopeptide Enrichment:

Enrich for phosphopeptides from the total peptide mixture using techniques such as

Titanium Dioxide (TiO2) chromatography, Immobilized Metal Affinity Chromatography

(IMAC), or phosphospecific antibody immunoprecipitation.

LC-MS/MS Analysis:

Analyze the enriched phosphopeptides by liquid chromatography coupled to tandem mass

spectrometry (LC-MS/MS).

Data Analysis:

Identify and quantify the phosphopeptides using specialized software (e.g., MaxQuant,

Proteome Discoverer).

Determine the phosphosites that are significantly up- or down-regulated upon EBI-907
treatment.
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Perform pathway analysis using bioinformatics tools (e.g., Ingenuity Pathway Analysis,

DAVID) to identify the signaling pathways affected by the observed changes in

phosphorylation.

Visualizations
The following diagrams illustrate the key signaling pathways potentially affected by the off-

target activity of EBI-907.
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Caption: Simplified FGFR Signaling Pathway.
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Caption: Overview of the RET Signaling Pathway.
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Caption: Key Downstream Pathways of c-Kit Signaling.
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Caption: PDGFRβ Signaling Cascade Overview.
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Caption: Workflow for EBI-907 Off-Target Investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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